molecular formula C8H5ClFN B2381381 4-Chloro-2-fluoro-5-methylbenzonitrile CAS No. 1126424-34-7

4-Chloro-2-fluoro-5-methylbenzonitrile

Cat. No. B2381381
CAS RN: 1126424-34-7
M. Wt: 169.58
InChI Key: CXFAQFCODBUTAP-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-methylbenzonitrile is a fluorinated aromatic nitrile. It has a molecular weight of 169.59 . It is a solid powder at ambient temperature .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-fluoro-5-methylbenzonitrile is 1S/C8H5ClFN/c1-5-2-6 (4-11)8 (10)3-7 (5)9/h2-3H,1H3 . Further analysis would require more specific data.


Physical And Chemical Properties Analysis

4-Chloro-2-fluoro-5-methylbenzonitrile is a solid powder at ambient temperature . It has a molecular weight of 169.59 . More specific physical and chemical properties would require additional data.

Scientific Research Applications

Chemical Research

“4-Chloro-2-fluoro-5-methylbenzonitrile” is a chemical compound with the CAS Number: 1126424-34-7 . It is often used in chemical research due to its unique properties. The compound is a solid powder at room temperature and is often used in experiments that require a stable, easily measurable compound .

Computational Chemistry

This compound has been the subject of computational chemistry studies. For instance, its equilibrium geometric structure has been analyzed using Density Functional Theory (DFT) calculations . These studies provide valuable insights into the compound’s geometrical parameters, such as bond length, bond angle, and dihedral angle .

Vibrational Spectroscopy

The compound’s vibrational spectra have been studied using Fourier Transform Infrared Spectroscopy (FT-IR) and Fourier Transform Raman Spectroscopy (FT-Raman) . These studies help in understanding the vibrational modes of the molecule, which are crucial for various spectroscopic applications .

Non-Linear Optics

“4-Chloro-2-fluoro-5-methylbenzonitrile” has potential applications in non-linear optics (NLO). Studies have calculated the compound’s NLO properties, indicating its potential for frequency doubling and Second Harmonic Generation (SHG) applications .

Natural Bond Orbital Analysis

Natural Bond Orbital (NBO) analysis of the compound has been conducted to investigate the stability of the molecule occurring from hyperconjugative interactions and charge delocalization . This analysis is crucial in understanding the compound’s reactivity and stability .

Thermodynamic Analysis

Thermodynamic properties of the compound, such as entropy, enthalpy, Gibbs free energy, and heat capacity, have been calculated . These properties are essential for predicting the compound’s behavior under different conditions .

Safety and Hazards

The compound is classified as dangerous with hazard statements H301+H311;H319;H335 indicating toxicity if swallowed, in contact with skin, or if inhaled, and can cause eye irritation .

properties

IUPAC Name

4-chloro-2-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFAQFCODBUTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-5-methylbenzonitrile

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